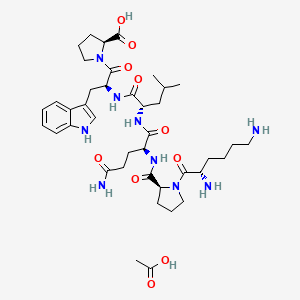

C-Reactive Protein (CRP) 201-206 acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

C-Reactive Protein 201-206 acetate is a fragment of C-Reactive Protein, specifically the 201-206 amino acid sequence. C-Reactive Protein is a plasma protein that is evolutionarily conserved and found in both vertebrates and many invertebrates. It is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine. C-Reactive Protein is a prototypic marker of inflammation and is used as a cardiovascular risk marker. It may also promote atherogenesis .

Vorbereitungsmethoden

The preparation of C-Reactive Protein 201-206 acetate involves the proteolysis of C-Reactive Protein to yield the C-terminal peptide Lysine-201-Proline-Glutamine-Leucine-Tryptophan-Proline-206. This peptide can be synthesized using standard solid-phase peptide synthesis techniques. The synthetic route typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage from the resin and deprotection of side chains .

Analyse Chemischer Reaktionen

C-Reactive Protein 201-206 acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Wissenschaftliche Forschungsanwendungen

C-Reactive Protein 201-206 acetate has several scientific research applications:

Chemistry: It is used to study the structure and function of C-Reactive Protein and its role in inflammation.

Biology: The peptide is used to investigate the interactions between C-Reactive Protein and other biomolecules, such as phosphocholine.

Medicine: It serves as a biomarker for inflammation and cardiovascular risk, and its role in promoting atherogenesis is studied.

Wirkmechanismus

C-Reactive Protein 201-206 acetate exerts its effects through its interaction with specific receptors on the surface of cells. The peptide binds to phosphocholine on the surface of pathogens and damaged cells, leading to the activation of the classical complement pathway. This activation results in the opsonization and clearance of pathogens and damaged cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

C-Reactive Protein 201-206 acetate is unique due to its specific amino acid sequence and its role as a fragment of C-Reactive Protein. Similar compounds include other fragments of C-Reactive Protein, such as C-Reactive Protein 77-82 and C-Reactive Protein 174-185. These fragments also play roles in inflammation and cardiovascular risk but differ in their specific amino acid sequences and biological activities .

Eigenschaften

Molekularformel |

C40H61N9O10 |

|---|---|

Molekulargewicht |

828.0 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C38H57N9O8.C2H4O2/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39;1-2(3)4/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55);1H3,(H,3,4)/t25-,27-,28-,29-,30-,31-;/m0./s1 |

InChI-Schlüssel |

NCPRZSMUEBKLHF-AVCPRAMPSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)

![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)

![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)